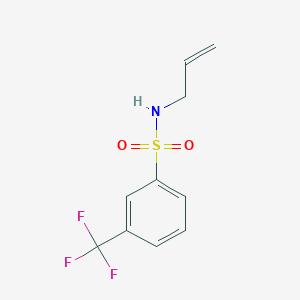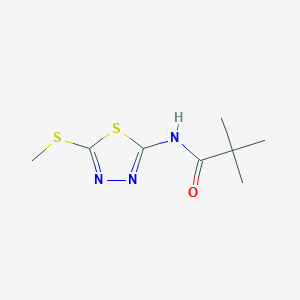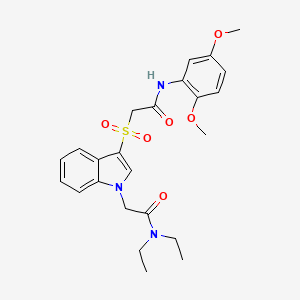
N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzene-1-sulfonamide, also known as TFPB, is a sulfonamide compound that has gained significant attention in scientific research due to its unique properties. TFPB has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Green Synthesis Methods
Research has explored green and efficient synthesis methods for sulfonamides, highlighting environmentally benign processes. For instance, a study demonstrated the synthesis of carbon-nitrogen bonds via a novel method for coupling sulfonamides and alcohols using a nanostructured catalyst. This process is significant for its high yields and the magnetic properties of the catalyst, which allow for easy product isolation and catalyst recycling, illustrating an environmentally friendly approach to synthesizing sulfonamide derivatives (F. Shi et al., 2009).
Synthesis of Fluorinated Compounds
Fluorinated sulfonamide compounds have been synthesized and evaluated for various biological activities. One study described an efficient method for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl benzoates, highlighting their potential in drug development. These compounds exhibited cytotoxic activity against several cancer cell lines, suggesting their relevance in medicinal chemistry (Omar Gómez-García et al., 2017).
Inhibition Studies
Sulfonamide compounds have been studied as inhibitors for various enzymes. One significant area of research is their role as carbonic anhydrase inhibitors. Studies have synthesized benzene sulfonamides containing triazole-O-glycoside tails to evaluate their inhibitory activity against carbonic anhydrase isozymes, crucial for understanding their therapeutic potential (Brendan L Wilkinson et al., 2007). Another study explored glycoconjugate benzene sulfonamides prepared by "click-tailing," assessing their inhibition of human carbonic anhydrase isozymes, with implications for cancer therapy (Brendan L Wilkinson et al., 2006).
Catalytic and Synthetic Applications
Research has also focused on the catalytic applications of sulfonamide compounds, such as the coupling of N-benzylic sulfonamides with silylated nucleophiles at room temperature. This work contributes to synthetic chemistry by enabling the creation of structurally diverse products through efficient catalytic processes (Baimei Yang & S. Tian, 2010).
Material Science and Structural Analysis
In material science, the synthesis and characterization of sulfonamide compounds have facilitated the understanding of their properties. Studies such as the X-ray structural characterization and DFT study of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide provide insight into the molecular structure and electronic properties of these compounds, valuable for material science applications (K. Sarojini et al., 2012).
Propiedades
IUPAC Name |
N-prop-2-enyl-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2S/c1-2-6-14-17(15,16)9-5-3-4-8(7-9)10(11,12)13/h2-5,7,14H,1,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIJBEOOBZADTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2945609.png)




![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2945618.png)




![N-[1-(1,5-Dimethylindol-3-yl)ethyl]but-2-ynamide](/img/structure/B2945624.png)
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}-4-chlorophenol](/img/structure/B2945625.png)
![[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(2-fluorophenyl)methanone;hydrochloride](/img/structure/B2945629.png)
